molecular formula C27H19N3O5 B6045682 4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione

4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione

Cat. No. B6045682
M. Wt: 465.5 g/mol
InChI Key: FQTXLKQNBSYANG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione, also known as MNQ, is a synthetic compound with potential anticancer properties. It belongs to the class of naphthoquinone derivatives and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione involves the generation of reactive oxygen species (ROS) and the activation of the JNK signaling pathway. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. The JNK signaling pathway is involved in regulating cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione has been found to have various biochemical and physiological effects, including the inhibition of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. 4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione has been found to induce autophagy, a process by which cells recycle their own components.

Advantages and Limitations for Lab Experiments

4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione has several advantages for lab experiments, including its stability and ease of synthesis. However, 4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione also has some limitations, including its low solubility in water and its potential toxicity to normal cells.

Future Directions

There are several future directions for research on 4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other anticancer drugs, and the exploration of its effects on cancer stem cells. Additionally, further studies are needed to determine the optimal dosage and administration of 4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione for cancer treatment.

Synthesis Methods

4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione can be synthesized through a multi-step synthesis process involving the condensation of 2-nitrobenzaldehyde with 4-morpholin-4-yl-2-cyclohexenone, followed by cyclization and oxidation reactions. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione has been studied for its potential use in cancer treatment. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for cancer treatment.

properties

IUPAC Name

4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O5/c31-26-17-8-4-5-9-18(17)27(32)24-23(26)22(30(33)34)14-19-21(29-10-12-35-13-11-29)15-20(28-25(19)24)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTXLKQNBSYANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC3=C4C(=C(C=C23)[N+](=O)[O-])C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Morpholin-4-yl)-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.